4-Chloro-2-(2-fluoro-3-methoxyphenyl)benzoic acid
Overview
Description
4-Chloro-2-(2-fluoro-3-methoxyphenyl)benzoic acid is a halogenated benzoic acid derivative This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring, which can significantly influence its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-fluoro-3-methoxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation, methoxylation, and coupling reactions. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2-fluoro-3-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted benzoic acid derivatives.
Scientific Research Applications
4-Chloro-2-(2-fluoro-3-methoxyphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-fluoro-3-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The presence of chloro, fluoro, and methoxy groups can influence its binding affinity and reactivity with various enzymes and receptors. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-fluorobenzoic acid
- 4-Methoxyphenylboronic acid
- 4-Chloro-3-methoxyphenylboronic acid
Uniqueness
4-Chloro-2-(2-fluoro-3-methoxyphenyl)benzoic acid is unique due to the specific combination of chloro, fluoro, and methoxy substituents, which can significantly influence its chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-chloro-2-(2-fluoro-3-methoxyphenyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-12-4-2-3-9(13(12)16)11-7-8(15)5-6-10(11)14(17)18/h2-7H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVUIKYPJIIUJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=C(C=CC(=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690089 | |
Record name | 5-Chloro-2'-fluoro-3'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261891-86-4 | |
Record name | [1,1′-Biphenyl]-2-carboxylic acid, 5-chloro-2′-fluoro-3′-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261891-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2'-fluoro-3'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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